tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate
CAS No.: 1289176-55-1
Cat. No.: VC2586884
Molecular Formula: C12H19ClN4O2
Molecular Weight: 286.76 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate - 1289176-55-1](/images/structure/VC2586884.png)
Specification
CAS No. | 1289176-55-1 |
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Molecular Formula | C12H19ClN4O2 |
Molecular Weight | 286.76 g/mol |
IUPAC Name | tert-butyl N-[3-[(6-chloropyrazin-2-yl)amino]propyl]carbamate |
Standard InChI | InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-6-4-5-15-10-8-14-7-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,15,17)(H,16,18) |
Standard InChI Key | RIXUAQVKFBPJQC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCNC1=CN=CC(=N1)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NCCCNC1=CN=CC(=N1)Cl |
Introduction
Chemical Identity and Fundamental Characteristics
Chemical Identity and Nomenclature
tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate represents a complex organic molecule with multiple functional groups. This compound is identified in chemical databases and literature by the following parameters:
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IUPAC Name: tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate
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Alternative Names:
The compound belongs to the class of carbamates containing heterocyclic structures, specifically featuring a pyrazine ring system with a chloro substituent. The presence of multiple nitrogen atoms in the structure classifies it as a nitrogen-rich heterocyclic compound, which is often of interest in pharmaceutical development.
Structural Components and Features
The molecular architecture of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate can be divided into several key structural components:
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A 6-chloropyrazine ring system, which serves as the core heterocyclic scaffold
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A primary amino group connecting the pyrazine ring to a propyl chain
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A tert-butoxycarbonyl (Boc) group attached to the other end of the propyl chain
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A three-carbon propyl linker that bridges the heterocyclic and carbamate moieties
This structural arrangement creates a molecule with multiple hydrogen bond donors and acceptors, as well as regions of varying lipophilicity, properties that can be significant for biological interactions and pharmaceutical applications.
Physical and Chemical Properties
Physical Characteristics
While detailed experimental physical property data is limited in the available literature, the following physical characteristics can be inferred from compounds with similar structures:
Chemical Reactivity
The chemical behavior of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate is influenced by several reactive functional groups:
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The chloropyrazine moiety: The chlorine substituent on the pyrazine ring represents a potential site for nucleophilic aromatic substitution reactions.
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The Boc (tert-butoxycarbonyl) protecting group: This carbamate functionality is acid-labile and can be cleaved under acidic conditions, a property often utilized in synthetic organic chemistry.
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The secondary amine linking the pyrazine to the propyl chain: This can serve as a nucleophile in further derivatizations.
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The pyrazine nitrogen atoms: These can act as hydrogen bond acceptors or weak bases.
These reactive sites make the compound versatile for further chemical modifications, particularly in multistep organic synthesis pathways relevant to medicinal chemistry.
Synthesis and Manufacturing
Proposed General Synthetic Pathway
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Starting Material Preparation: Beginning with 2,6-dichloropyrazine, which serves as the core heterocyclic scaffold
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Selective Nucleophilic Aromatic Substitution: Reaction with 3-aminopropylamine to selectively substitute one chlorine atom
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Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group on the terminal amino group using di-tert-butyl dicarbonate (Boc2O)
This stepwise approach would allow for controlled functionalization of the molecule, maintaining the chlorine at the 6-position of the pyrazine ring while introducing the aminopropyl and carbamate functionalities at precise positions.
Industrial Production and Quality Standards
MolCore, a specialized chemical manufacturer, produces this compound with the following specifications:
Parameter | Specification |
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Purity | Not less than (NLT) 97% |
Quality System | ISO-certified manufacturing |
Primary Application | API (Active Pharmaceutical Ingredient) intermediates |
The high purity standard suggests controlled manufacturing processes with rigorous quality control measures, which are essential for compounds intended for pharmaceutical applications.
Chemical Relationships and Structural Analogs
Comparison Table of Related Compounds
This comparative analysis highlights the structural diversity within this chemical family and suggests potential avenues for structure-activity relationship studies.
Current Research and Future Directions
Research Status
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